![molecular formula C11H13N3O2S B1448379 Methyl [5-(2-Amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetat CAS No. 1227954-54-2](/img/structure/B1448379.png)
Methyl [5-(2-Amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetat
Übersicht
Beschreibung
“Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate” is a chemical compound with a complex structure. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . This compound is related to “Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, which has an empirical formula of C8H12N2O2S .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of an acetate to a corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in the formation of a thiazole derivative .Molecular Structure Analysis
The molecular structure of this compound can be deduced from spectroscopic techniques such as 1H NMR and 13C NMR . The compound has a molecular weight of 200.26 .Chemical Reactions Analysis
Thiazole derivatives, including this compound, have been incorporated into a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .Physical And Chemical Properties Analysis
The compound is a solid . Its boiling point is predicted to be 424.6±35.0 °C, and its density is predicted to be 1.38±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate wurden als Antioxidantien nachgewiesen . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Analgetische und entzündungshemmende Aktivität
Verbindungen, die mit dem Thiazolring verwandt sind, wurden als analgetisch (schmerzlindernd) und entzündungshemmend nachgewiesen . Dies macht sie möglicherweise nützlich für die Entwicklung neuer Medikamente zur Schmerzbehandlung und für entzündungsbedingte Erkrankungen.
Antibakterielle und antifungale Aktivität
Thiazol-Derivate haben antibakterielle und antifungale Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika und Antimykotika hin.
Antivirale Aktivität
Thiazol-Verbindungen haben sich als potenzielle antivirale Mittel erwiesen . Dies könnte sie bei der Entwicklung neuer Behandlungen für Virusinfektionen wertvoll machen.
Neuroprotektive Aktivität
Thiazol-Derivate haben neuroprotektive Wirkungen gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen wie Alzheimer und Parkinson eingesetzt werden könnten.
Antitumor- oder zytotoxische Aktivität
Thiazol-Verbindungen haben eine bemerkenswerte zytotoxische Aktivität gegen Kolon-, Brust- und Lungenkarzinomzellen gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnten.
Antidiabetische Aktivität
Thiazol-basierte Verbindungen wurden auf ihr Potenzial als Antidiabetika untersucht .
Anti-Alzheimer-Aktivität
Thiazol-basierte Verbindungen wurden auch auf ihr Potenzial zur Behandlung der Alzheimer-Krankheit untersucht .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives, when introduced into a biological system, can affect various biochemical pathways . They can activate or stop these pathways, leading to different downstream effects.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
methyl 2-[5-(2-amino-1,3-thiazol-4-yl)-1-methylpyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-7(5-10(15)16-2)3-4-9(14)8-6-17-11(12)13-8/h3-4,6H,5H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXDOSZZNKITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CSC(=N2)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)


![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
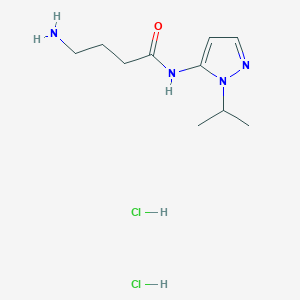
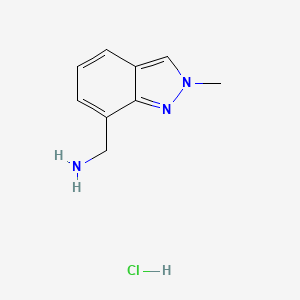

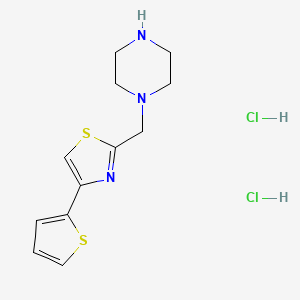
![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)
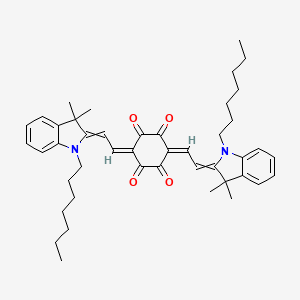
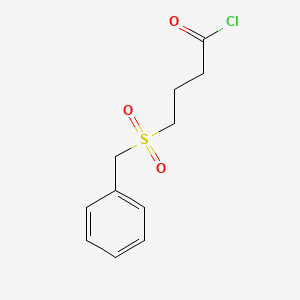

![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)